Ethyl 2-amino-3-methylpent-4-enoate Ethyl 2-amino-3-methylpent-4-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18250177
InChI: InChI=1S/C8H15NO2/c1-4-6(3)7(9)8(10)11-5-2/h4,6-7H,1,5,9H2,2-3H3
SMILES:
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

Ethyl 2-amino-3-methylpent-4-enoate

CAS No.:

Cat. No.: VC18250177

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-3-methylpent-4-enoate -

Specification

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name ethyl 2-amino-3-methylpent-4-enoate
Standard InChI InChI=1S/C8H15NO2/c1-4-6(3)7(9)8(10)11-5-2/h4,6-7H,1,5,9H2,2-3H3
Standard InChI Key ZQXTZEYHHLQHCQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C(C)C=C)N

Introduction

Chemical Identity and Structural Analysis

Ethyl 2-amino-3-methylpent-4-enoate belongs to the class of α,β-unsaturated esters with an amino substituent. Its molecular formula is C₈H₁₅NO₂, corresponding to a molecular weight of 157.2 g/mol . The compound’s IUPAC name delineates its structure: an ethyl ester group at position 1, an amino group at position 2, a methyl branch at position 3, and a double bond between carbons 4 and 5 of the pentene chain (Figure 1).

Structural Features

  • Amino group (-NH₂): Introduces nucleophilic reactivity and hydrogen-bonding capacity.

  • Ethyl ester (-COOEt): Enhances solubility in organic solvents and serves as a leaving group in hydrolysis reactions.

  • Methyl substituent (C3): Steric effects may influence regioselectivity in addition reactions.

  • α,β-Unsaturation (C4-C5): Enables conjugate addition and cycloaddition reactivity.

The compound’s exact mass is 157.1104 g/mol, with a polar surface area (PSA) of 52.32 Ų and a calculated octanol-water partition coefficient (LogP) of 1.75 . These properties suggest moderate hydrophobicity, aligning with its potential as a membrane-permeable intermediate.

Synthetic Methodologies

While no direct synthesis protocols for ethyl 2-amino-3-methylpent-4-enoate are documented in the literature, analogous compounds provide insights into plausible routes. A prominent strategy involves visible-light photoredox catalysis, as demonstrated in the regioselective radical addition of aminoalkyl radicals to allenoates .

Hypothetical Synthesis Pathway

  • Substrate Preparation: Start with a γ,δ-unsaturated ester precursor, such as ethyl 3-methylpent-4-enoate (CAS: 7796-71-6) .

  • Amination: Introduce the amino group via radical addition using a tertiary amine (e.g., N-methylaniline) under photoredox conditions .

    • Catalyst: Ru(bpy)₃(BF₄)₂ (1 mol%)

    • Conditions: NMP solvent, 45 W compact fluorescent lamp, room temperature, 24 hours.

  • Workup: Purify via silica gel chromatography (petroleum ether/ethyl acetate eluent).

This method, adapted from Dai et al. , typically yields 47–67% for structurally related amino esters, though stereochemical outcomes (E/Z ratios) vary widely (e.g., 77/23 for ethyl 3-((methyl(phenyl)amino)methyl)pent-3-enoate) .

Physicochemical Properties

Available data for ethyl 2-amino-3-methylpent-4-enoate remain sparse, necessitating extrapolation from analogous compounds (Table 1).

Table 1: Comparative Physicochemical Data

PropertyEthyl 2-Amino-3-Methylpent-4-Enoate Ethyl 3-Amino-4-Methylpent-2-Enoate Ethyl 3-Methylpent-4-Enoate
Molecular FormulaC₈H₁₅NO₂C₈H₁₅NO₂C₈H₁₄O₂
Molecular Weight (g/mol)157.2157.21142.20
PSA (Ų)52.3252.3226.30
LogP1.751.751.76

Key observations:

  • The amino group significantly increases polarity (PSA >50 Ų vs. 26 Ų for non-amino analogs) .

  • LogP values remain consistent across analogs, suggesting similar lipophilicity despite functional group differences.

Applications and Biological Relevance

While direct applications of ethyl 2-amino-3-methylpent-4-enoate are unexplored, its structural analogs exhibit promising bioactivities:

Pharmaceutical Intermediates

  • Anticancer Agents: Amino esters serve as precursors for kinase inhibitors .

  • Antibiotics: Functionalized amino acids inhibit bacterial cell wall synthesis .

Materials Science

  • Monomer for Polymers: α,β-Unsaturated esters undergo radical polymerization to form hydrogels.

  • Ligand Design: Amino esters coordinate metals in catalytic systems.

Research Challenges and Future Directions

Critical gaps impede further exploitation of this compound:

  • Synthetic Scalability: Current photoredox methods suffer from moderate yields and costly catalysts .

  • Stereocontrol: Poor E/Z selectivity in radical additions limits diastereomerically pure production .

  • Biological Profiling: No toxicity or pharmacokinetic data are available.

Future work should prioritize:

  • Development of asymmetric catalytic systems.

  • Mechanistic studies to optimize radical addition regioselectivity.

  • Collaborative efforts to screen bioactivity in partnership with pharmaceutical entities.

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